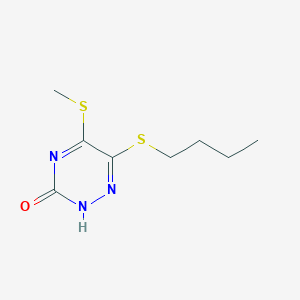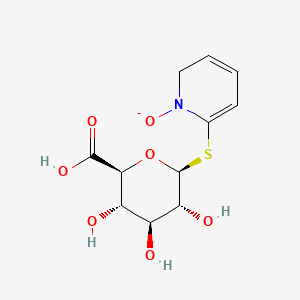
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a pyridine ring with an oxidized sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxane ring, introduction of the hydroxyl groups, and attachment of the pyridine ring with the oxidized sulfur atom. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, while the oxidized sulfur atom in the pyridine ring can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-((1-oxido-2H-pyridin-6-yl)sulfanyl)oxane-2-carboxylic acid: shares similarities with other compounds that have multiple hydroxyl groups and a carboxylic acid group, such as ascorbic acid (vitamin C) and glucuronic acid.
Ascorbic Acid: Both compounds have antioxidant properties and can participate in redox reactions.
Glucuronic Acid: Both compounds have multiple hydroxyl groups and a carboxylic acid group, making them useful in biochemical studies.
Uniqueness
The uniqueness of this compound lies in its combination of a pyridine ring with an oxidized sulfur atom and its specific stereochemistry. This unique structure allows it to interact with biological targets in ways that other similar compounds cannot, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
33776-71-5 |
|---|---|
Formule moléculaire |
C11H14NO7S- |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1-oxido-2H-pyridin-6-yl)sulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H14NO7S/c13-6-7(14)9(10(16)17)19-11(8(6)15)20-5-3-1-2-4-12(5)18/h1-3,6-9,11,13-15H,4H2,(H,16,17)/q-1/t6-,7-,8+,9-,11-/m0/s1 |
Clé InChI |
RNCPPZVWYCPYEB-UBVHSMIISA-N |
SMILES isomérique |
C1C=CC=C(N1[O-])S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
C1C=CC=C(N1[O-])SC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


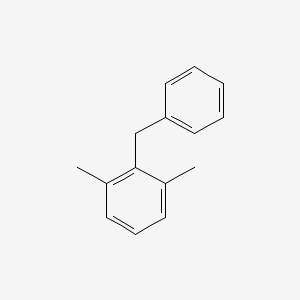
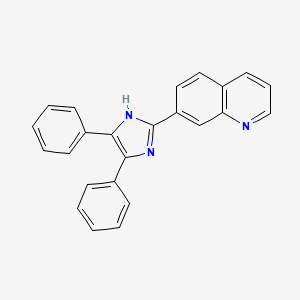
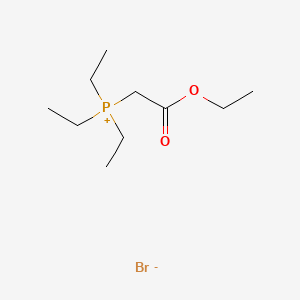

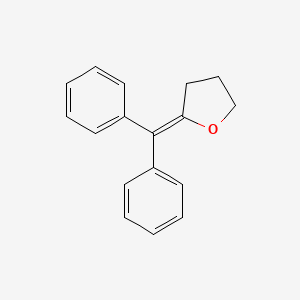

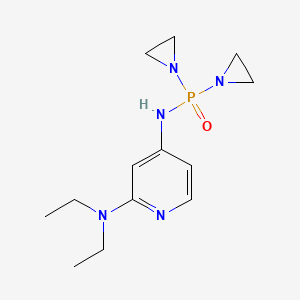
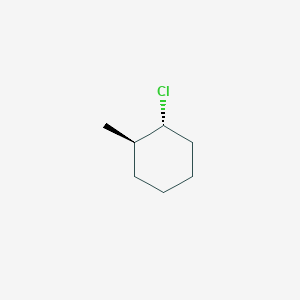
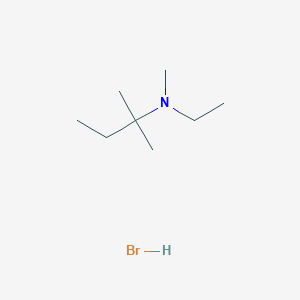
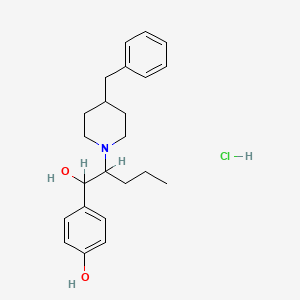

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
